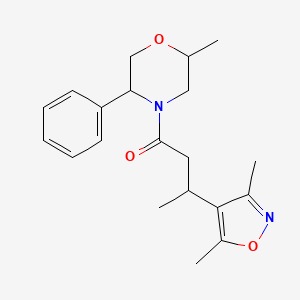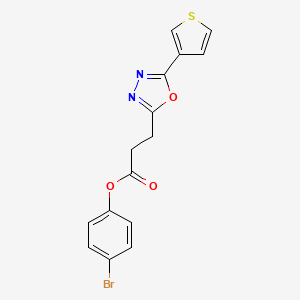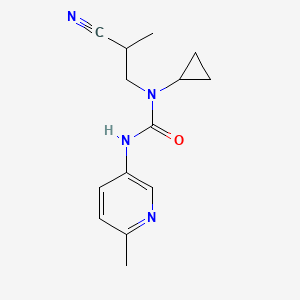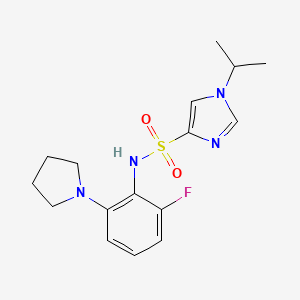
3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-(2-methyl-5-phenylmorpholin-4-yl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-(2-methyl-5-phenylmorpholin-4-yl)butan-1-one is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-(2-methyl-5-phenylmorpholin-4-yl)butan-1-one typically involves multi-step organic reactions. The process may start with the preparation of the oxazole ring, followed by the introduction of the morpholine moiety and the butanone side chain. Common reagents used in these steps include:
Oxidizing agents: for the formation of the oxazole ring.
Nucleophilic substitution: reactions to introduce the morpholine group.
Aldol condensation: for the formation of the butanone side chain.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve:
Catalysts: to accelerate reaction rates.
Solvent selection: to ensure proper solubility of intermediates.
Temperature and pressure control: to maintain optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-(2-methyl-5-phenylmorpholin-4-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens (Cl2, Br2), Nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted morpholine compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-(2-methyl-5-phenylmorpholin-4-yl)butan-1-one involves its interaction with specific molecular targets. These targets may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-(2-methylmorpholin-4-yl)butan-1-one
- 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-(2-phenylmorpholin-4-yl)butan-1-one
- 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-(2-methyl-5-phenylmorpholin-4-yl)pentan-1-one
Uniqueness
The uniqueness of 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-(2-methyl-5-phenylmorpholin-4-yl)butan-1-one lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactivity and interaction with biological targets, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(2-methyl-5-phenylmorpholin-4-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-13(20-15(3)21-25-16(20)4)10-19(23)22-11-14(2)24-12-18(22)17-8-6-5-7-9-17/h5-9,13-14,18H,10-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNMCOHZUWSHCEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CO1)C2=CC=CC=C2)C(=O)CC(C)C3=C(ON=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(2-Hydroxy-2-methyl-4-phenylbutanoyl)piperazin-1-yl]acetonitrile](/img/structure/B7051230.png)
![N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2,3,4-tetrahydronaphthalene-1-carboxamide](/img/structure/B7051235.png)

![2-(1-methylpyrazol-4-yl)-N-[[3-(pyridin-2-ylmethoxy)phenyl]methyl]ethanamine](/img/structure/B7051245.png)
![3-(2-Chlorophenyl)-1-[3-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B7051251.png)
![5-ethyl-N,1,3-trimethyl-N-(4-methyl-1,3-thiazol-2-yl)-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7051264.png)
![3-[4-(1-Propan-2-ylimidazol-4-yl)sulfonylpiperazin-1-yl]pyridazine](/img/structure/B7051272.png)
![N-(7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-1-propan-2-ylimidazole-4-sulfonamide](/img/structure/B7051275.png)
![1-[2-(1,3-Dioxoisoindol-2-yl)ethyl]-1-methyl-3-(pyridin-2-ylmethyl)urea](/img/structure/B7051286.png)
![[4-(4,5-Dimethyl-1,3-thiazol-2-yl)piperazin-1-yl]-(2-methyl-4-propan-2-ylpyrimidin-5-yl)methanone](/img/structure/B7051292.png)
![1-[5-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)piperazine-1-carbonyl]thiophen-2-yl]ethanone](/img/structure/B7051299.png)

![N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-2-oxopiperidine-4-carboxamide](/img/structure/B7051318.png)
